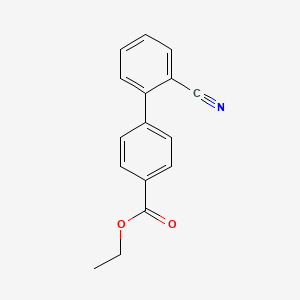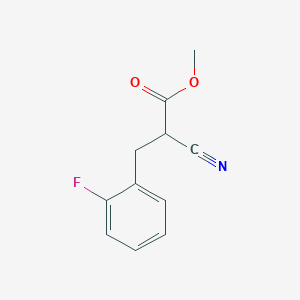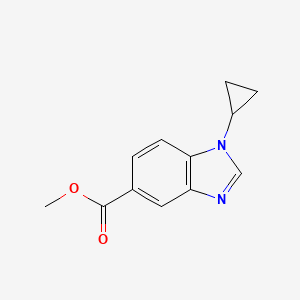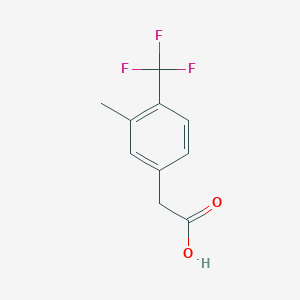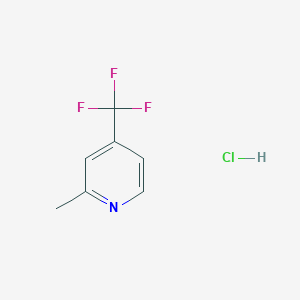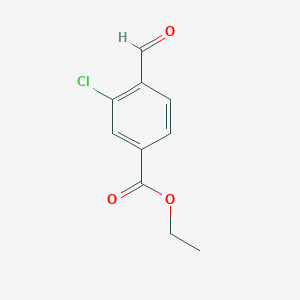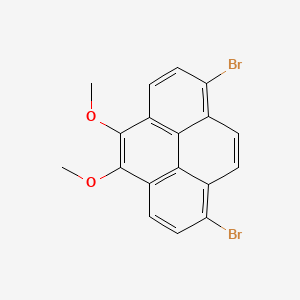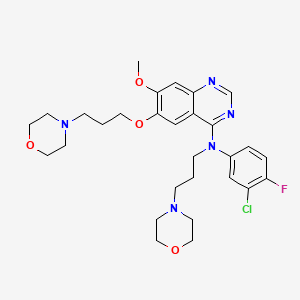
Gefitinib Impurity 13
Overview
Description
Gefitinib Impurity 13 is a process-related impurity associated with the synthesis of Gefitinib, an anti-cancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain types of cancer cells . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib Impurity 13 involves the reaction of initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This intermediate then undergoes heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . The process is characterized by a short synthesis route, simple operation, and relatively high product purity .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of mother liquor recovery column chromatography and oriented synthesis methods. These methods are designed to ensure high purity and are applicable for the study of reference substances .
Chemical Reactions Analysis
Types of Reactions: Gefitinib Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity during the synthesis of Gefitinib .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, acetonitrile, and acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .
Scientific Research Applications
Gefitinib Impurity 13 is primarily used in scientific research to study the synthesis and stability of Gefitinib. It is also used in the development of analytical methods for the identification and quantification of impurities in pharmaceutical products . Additionally, research on this compound contributes to the understanding of the degradation pathways and stability of Gefitinib under various stress conditions .
Mechanism of Action
Gefitinib Impurity 13, like Gefitinib, interacts with the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting the phosphorylation of EGFR, it disrupts the downstream signaling pathways that lead to uncontrolled cell proliferation . This mechanism is crucial for the anti-cancer activity of Gefitinib and its related impurities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Gefitinib Impurity 13 include other process-related impurities of Gefitinib, such as 3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one . These impurities share similar synthetic routes and chemical properties.
Uniqueness: this compound is unique due to its specific structure and the conditions under which it is formed. Its identification and control are essential for ensuring the quality and safety of Gefitinib as a pharmaceutical product .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDVSKSUNKYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



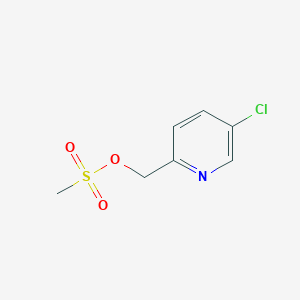
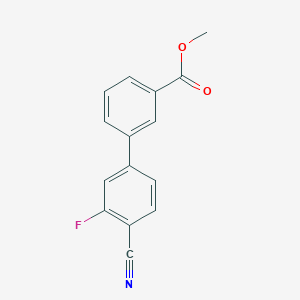
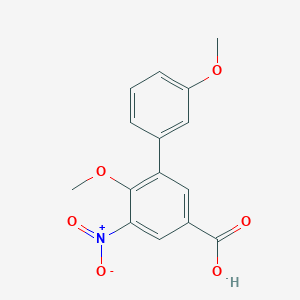
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
